![molecular formula C17H20N2O2 B566217 N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester CAS No. 335255-33-9](/img/structure/B566217.png)

N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

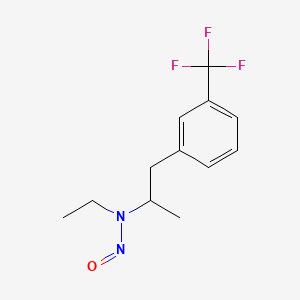

“N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester” is a type of tert-butyl ester of Nα-protected amino acid . Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

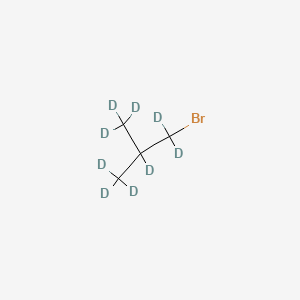

The synthesis of this compound involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .Scientific Research Applications

Rate-limiting Steps in Enzymatic Reactions

Carbamates, which are esters of substituted carbamic acids, demonstrate significant effects on acetylcholinesterase (AChE) inhibition, highlighting their potential in studying enzyme kinetics and mechanisms of inhibition. Decarbamoylation rates, influenced by the size of alkyl substituents on the carbamoyl group, provide insights into the process's dependence on structural factors (Rosenberry & Cheung, 2019).

Anticancer Research

The study of cinnamic acid derivatives, closely related in structure and reactivity to carbamic acid esters, underscores the importance of phenyl acrylic acid functionality in synthesizing traditional and synthetic antitumor agents. These compounds' versatility in chemical modifications opens avenues for creating novel anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Biomaterials and Environmental Applications

Studies on neo fatty acids and neo alkanes, including derivatives containing tertiary butyl groups, offer insights into their potential uses in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. This research direction points to the application potential of carbamic acid esters in creating compounds for cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Food Safety and Toxicology

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which share functional similarities with carbamic acid esters, have been studied for their potential nephrotoxicity and testicular toxicity. The understanding of 3-MCPD esters in food categories emphasizes the need for continuous monitoring and assessment of similar compounds for food safety concerns (Gao et al., 2019).

Chemical Synthesis and Polymerization

The catalytic non-enzymatic kinetic resolution of racemates, including alcohols, epoxides, and carbonyl derivatives, outlines the potential of using carbamic acid esters in synthesizing chiral compounds. This area highlights the role of such compounds in advancing asymmetric organic synthesis through novel catalytic processes (Pellissier, 2011).

Mechanism of Action

Target of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .

Biochemical Pathways

The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .

Pharmacokinetics

It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .

Result of Action

This outcome has significant implications in the field of peptide synthesis .

Action Environment

The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .

Future Directions

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-phenylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNSXAYRYQYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)